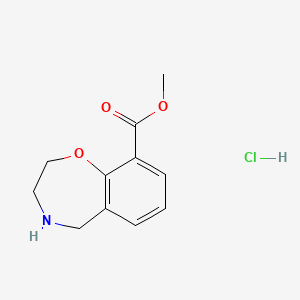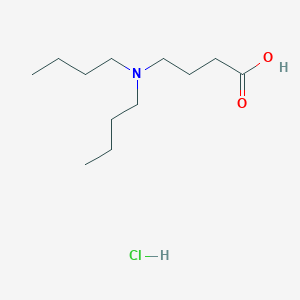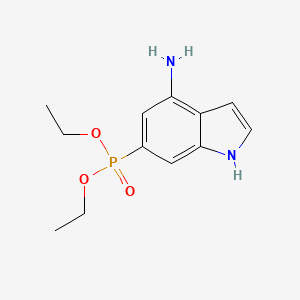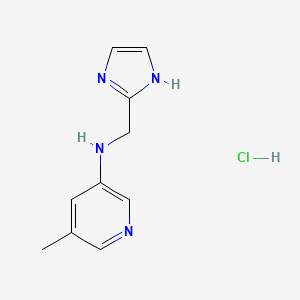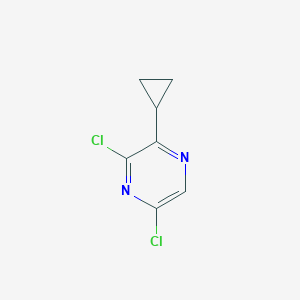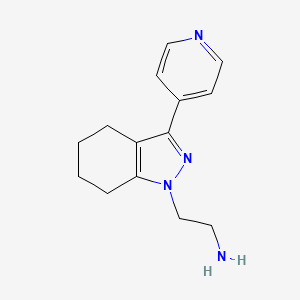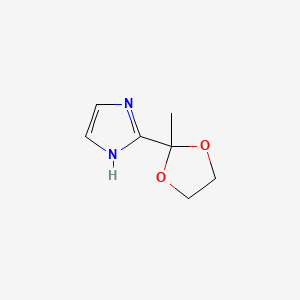![molecular formula C10H7ClF3N3O4S B1436233 Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate CAS No. 1823184-34-4](/img/structure/B1436233.png)
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate
Overview
Description
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate is a useful research compound. Its molecular formula is C10H7ClF3N3O4S and its molecular weight is 357.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the [1,2,4]triazolo[4,3-a]quinoxaline moiety, have been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
Similar compounds have been shown to exhibit cytotoxicity and antiviral activity . The interaction of these compounds with their targets often results in changes that inhibit the growth or replication of the targeted organisms .
Biochemical Pathways
Similar compounds have been shown to exhibit antibacterial and/or antifungal activities , suggesting that they may interfere with the biochemical pathways essential for the survival or replication of these organisms.
Result of Action
Similar compounds have been shown to exhibit cytotoxicity and antiviral activity , suggesting that they may induce cell death or inhibit viral replication.
Action Environment
The efficacy and stability of similar compounds may be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity and potentially altering physiological processes that depend on carbonic anhydrase .
Additionally, this compound has been shown to interact with various receptors and ion channels, modulating their function. These interactions can lead to changes in cellular signaling pathways and metabolic processes, highlighting the compound’s potential as a modulator of biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
Furthermore, this compound has been reported to affect gene expression by interacting with transcription factors and influencing their binding to DNA. This can result in changes in the expression levels of genes involved in various cellular functions, including metabolism, apoptosis, and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as carbonic anhydrase and kinases. The compound binds to the active sites of these enzymes, preventing their normal function and leading to downstream effects on cellular processes .
Additionally, this compound can interact with receptors and ion channels, altering their conformation and activity. This can result in changes in ion flux, membrane potential, and cellular signaling. The compound’s ability to modulate these molecular targets underscores its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating that the compound can have lasting effects on cells. These findings highlight the importance of considering temporal aspects when studying the compound’s biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound’s interaction with these enzymes can influence metabolic flux and the levels of metabolites, affecting overall cellular metabolism .
Additionally, the compound can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within cells .
Binding proteins can also play a role in the distribution of the compound, affecting its bioavailability and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria .
Targeting signals and post-translational modifications can direct the compound to specific organelles, influencing its interactions with biomolecules and its overall efficacy. The subcellular localization also affects the compound’s ability to modulate cellular processes and signaling pathways .
Properties
IUPAC Name |
methyl 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfonyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3O4S/c1-21-7(18)4-22(19,20)9-16-15-8-6(11)2-5(3-17(8)9)10(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXKLUDYWCDLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


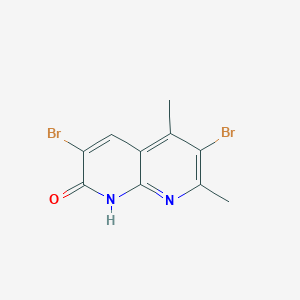
![2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B1436154.png)
